N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Overview
Description
“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a chemical compound with the molecular formula C8H15NO3S . It is available in powder form .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes compounds like “N-tert-butyl-1-formylcyclopropane-1-sulfonamide”, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .Molecular Structure Analysis
The InChI code for “N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is 1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a powder . The molecular weight of the compound is 205.28 g/mol.Scientific Research Applications
Chemical Synthesis and Modification
N-tert-butyl-1-formylcyclopropane-1-sulfonamide and its derivatives play a crucial role in various chemical synthesis processes. The compound has been used in the SNAAP alkylations, a reaction type where it ethylates acids, alcohols, and phenols chemoselectively. Its unique property allows it to preferentially react with oxygen over nitrogen and sulfur, making it a significant reagent in organic synthesis (Maricich et al., 2013). Furthermore, the compound is involved in the mild and diazo-free synthesis of trifluoromethyl-cyclopropanes, which are of pharmacological interest due to their structural resemblance to tert-butyl bioisosteres (Cyr et al., 2019).
Synthetic Transformations and Building Blocks
The sulfonamide group, a key feature of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, is integral in producing a wide array of organic compounds. It acts as a stepping stone in synthesizing tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are used as N-(Boc) nitrone equivalents and valuable building blocks in organic synthesis (Guinchard et al., 2005). These sulfones show transformative potential in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their versatility and importance in chemical transformations.
Applications in Medicinal Chemistry
The structural aspects of N-tert-butyl-1-formylcyclopropane-1-sulfonamide and its derivatives have implications in medicinal chemistry. For instance, the sulfonamide group is prevalent in various bioactive compounds, serving as a protective group or as a core structure in synthesizing novel therapeutic agents (Yan et al., 2007). The compound's derivatives also contribute to asymmetric synthesis in medicinal chemistry, offering a versatile approach to creating enantiomerically pure compounds with potential therapeutic applications (Ellman et al., 2002).
properties
IUPAC Name |
N-tert-butyl-1-formylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWXSHAVJWSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213882 | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-formylcyclopropane-1-sulfonamide | |
CAS RN |
1409950-09-9 | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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